molecular formula C22H28N2O5S B2724038 3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922103-31-9

3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2724038
CAS No.: 922103-31-9
M. Wt: 432.54
InChI Key: TXZKPCLOXGQWDK-UHFFFAOYSA-N
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Description

3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

3-Methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (CAS Number: 921903-75-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O5SC_{22}H_{28}N_{2}O_{5}S, with a molecular weight of 432.5 g/mol. The structure includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H28N2O5SC_{22}H_{28}N_{2}O_{5}S
Molecular Weight432.5 g/mol
CAS Number921903-75-5

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. It was developed in the context of targeting Trypanosomatidae parasites, particularly Trypanosoma brucei, which causes sleeping sickness. The compound exhibited significant trypanocidal activity with IC50 values in the low micromolar range. In vitro assays demonstrated that it disrupts essential cellular processes in these parasites by inhibiting protein import into glycosomes .

Antibacterial and Antifungal Properties

In addition to its antiparasitic properties, the compound was evaluated for antibacterial and antifungal activities. Preliminary results indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the oxazepine ring could enhance its antimicrobial potency .

For example, derivatives of related compounds showed MIC values significantly lower than standard antibiotics like ampicillin and streptomycin. Specific compounds demonstrated MIC values as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for parasite survival and proliferation.
  • Disruption of Cellular Processes : It interferes with protein import processes in trypanosomes, leading to cell death.
  • Binding Affinity : Studies using NMR and binding assays indicate a strong interaction with target proteins involved in cellular metabolism .

Case Studies

Several case studies have documented the efficacy of similar compounds derived from the tetrahydrobenzo[b][1,4]oxazepine scaffold:

  • Study on Trypanosomiasis : A drug development campaign utilized structural biology and computer-aided drug design to optimize compounds targeting the PEX14−PEX5 interaction in T. brucei. The study revealed that derivatives based on this scaffold exhibited promising trypanocidal activity .
  • Antimicrobial Testing : A comprehensive evaluation of various derivatives indicated that modifications to the 4-propoxy group significantly enhanced antimicrobial activity against various pathogens .

Properties

IUPAC Name

3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-11-28-19-10-8-17(12-15(19)2)30(26,27)23-16-7-9-20-18(13-16)24(5)21(25)22(3,4)14-29-20/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZKPCLOXGQWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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